Bakkenolide J
CAS No.:
Cat. No.: VC1876108
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | [(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C20H30O4/c1-12(2)9-16(21)24-17-15-8-6-7-13(3)19(15,5)11-20(17)14(4)10-23-18(20)22/h12-13,15,17H,4,6-11H2,1-3,5H3/t13-,15+,17+,19+,20+/m0/s1 |
| Standard InChI Key | AVJVREPBKKJAAO-AKBZOABZSA-N |
| Isomeric SMILES | C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)CC(C)C)C(=C)COC3=O)C |
| Canonical SMILES | CC1CCCC2C1(CC3(C2OC(=O)CC(C)C)C(=C)COC3=O)C |
Introduction
Chemical Structure and Properties
Physical Properties
Synthesis Methodologies
Catalytic Enantioselective Synthesis
A significant breakthrough in the synthesis of Bakkenolide J came with the development of catalytic enantioselective methodologies. Researchers have established a general strategy for the catalytic asymmetric synthesis of bakkenolides, including Bakkenolide J, that involves a key N-heterocyclic carbene-catalyzed desymmetrization reaction .
The synthetic approach begins with readily available materials and involves a desymmetrizing aldol reaction that establishes the core structure with excellent stereochemical control. This method is particularly noteworthy because it controls the formation of the key quaternary stereogenic center present in all bakkenolides .
Key Synthetic Steps
The synthesis pathway reported in the literature involves several critical steps:
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Preparation of a symmetric 1,3-diketone starting material
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Palladium-catalyzed addition of 2-methyl-1,3-cyclohexadione to butadiene mono-epoxide
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TEMPO-catalyzed oxidation of the allylic alcohol to form an α,β-unsaturated aldehyde
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The crucial carbene-catalyzed desymmetrization reaction that forms three new bonds in a single step
This final key step is particularly impressive, generating the desired β-lactone product with 69% yield, 98% enantiomeric excess (ee), and greater than 20:1 diastereomeric ratio (dr) . This high level of stereochemical control is essential for the synthesis of natural Bakkenolide J with the correct absolute configuration.
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of bakkenolides helps in elucidating the potential biological properties of Bakkenolide J. Different bakkenolides show varying levels of biological activity. For example, while Bakkenolide D showed considerable neuraminidase inhibitory activity, Bakkenolide B was found to be inactive (IC₅₀ > 200 μM) .
This variation in activity suggests that specific structural features of each bakkenolide significantly influence their biological properties. The synthetic accessibility of Bakkenolide J through catalytic enantioselective methods opens possibilities for producing structural analogs to explore these structure-activity relationships further.
Research Developments
Future Research Directions
Several promising research directions emerge from the current state of knowledge about Bakkenolide J:
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Further exploration of its biological activities, particularly comparing its effects with other bakkenolides
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Development of more efficient or alternative synthetic routes
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Investigation of structure-activity relationships through the synthesis of analogs
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Exploration of potential medical applications based on the biological properties of bakkenolides
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Studies on the natural occurrence and biosynthesis of Bakkenolide J in plant species
These research directions could lead to a more comprehensive understanding of Bakkenolide J and potentially uncover valuable applications in medicine or other fields.
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